molecular formula C16H16O7 B11313118 2-{[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid

2-{[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid

Cat. No.: B11313118
M. Wt: 320.29 g/mol
InChI Key: DDNOAPDXGFXDJH-UHFFFAOYSA-N
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Description

2-{[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid is an organometallic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is also referred to as propagermanium and is recognized for its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid involves multiple steps. The initial step typically includes the reaction of germanium dioxide with acetic acid, followed by the addition of ethyl acrylate. The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the compound .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: 2-{[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as carboxyl and hydroxyl groups .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

2-{[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organometallic compounds. In biology, it is studied for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties. In medicine, it is explored for its potential use in treating various diseases, including cancer and autoimmune disorders. In industry, it is utilized in the production of advanced materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 2-{[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation .

Properties

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

2-[3-(2-carboxyethyl)-4-methyl-2-oxochromen-7-yl]oxypropanoic acid

InChI

InChI=1S/C16H16O7/c1-8-11-4-3-10(22-9(2)15(19)20)7-13(11)23-16(21)12(8)5-6-14(17)18/h3-4,7,9H,5-6H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

DDNOAPDXGFXDJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O)CCC(=O)O

Origin of Product

United States

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